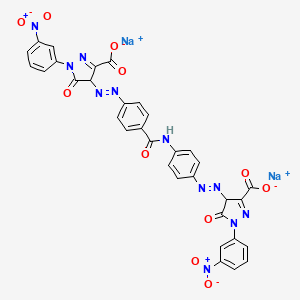
Cyclohexanol, 1-((6-methyl-3-pyridyl)ethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol is an organic compound with a unique structure that combines a cyclohexanol ring with a pyridyl group connected via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of 6-methyl-3-pyridylacetylene with cyclohexanone in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium amide can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone.
Reduction: Formation of 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the ethynyl and pyridyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
類似化合物との比較
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanol can be compared with other similar compounds, such as:
1-[(3-Pyridyl)ethynyl]cyclohexanol: Lacks the methyl group on the pyridyl ring, which may affect its reactivity and biological activity.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexanone: The oxidized form of the compound, which may have different chemical and biological properties.
1-[(6-Methyl-3-pyridyl)ethynyl]cyclohexane: The reduced form of the compound, which may exhibit different reactivity and interactions.
特性
CAS番号 |
52535-36-1 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
1-[2-(6-methylpyridin-3-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c1-12-5-6-13(11-15-12)7-10-14(16)8-3-2-4-9-14/h5-6,11,16H,2-4,8-9H2,1H3 |
InChIキー |
IELAPYICSDDDGY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C#CC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
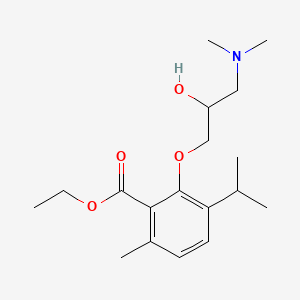
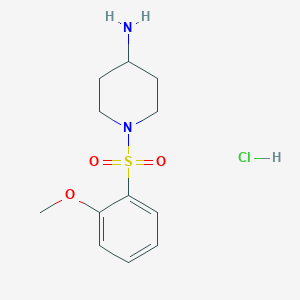
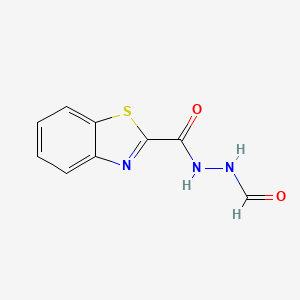

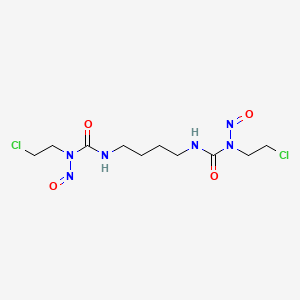
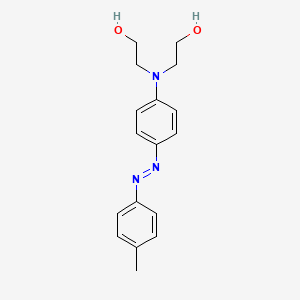
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

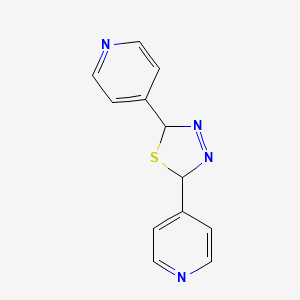

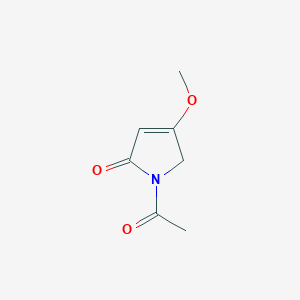
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
